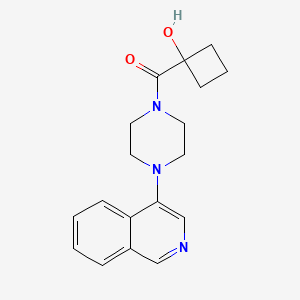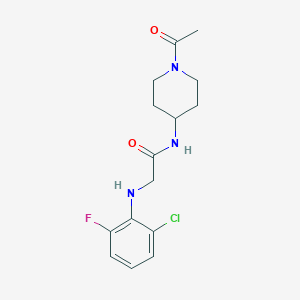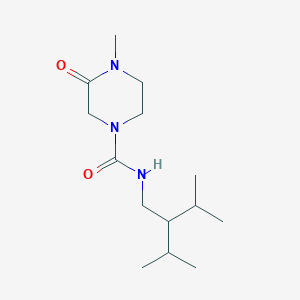
1-(4-cyanophenyl)-N,N-bis(prop-2-enyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-cyanophenyl)-N,N-bis(prop-2-enyl)cyclopropane-1-carboxamide, commonly known as CPCC, is a synthetic compound that has been widely studied for its potential applications in scientific research. CPCC is a cyclopropane derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
Mecanismo De Acción
The mechanism of action of CPCC involves the selective inhibition of specific enzymes and proteins within living systems. CPCC has been shown to bind to these molecules with high affinity, disrupting their normal biochemical function and leading to a variety of physiological effects.
Biochemical and Physiological Effects
CPCC has been shown to have a variety of biochemical and physiological effects on living systems. These effects include the modulation of various signaling pathways, the inhibition of specific enzymes and proteins, and the alteration of cellular metabolism. CPCC has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for use in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of CPCC is its ability to selectively target specific enzymes and proteins within living systems. This makes it a valuable tool for studying the function of these molecules in a variety of research applications. However, CPCC also has limitations, including its potential toxicity and the need for specialized laboratory equipment and expertise.
Direcciones Futuras
There are many potential future directions for research involving CPCC. One promising area of research involves the development of new synthetic derivatives of CPCC with improved biochemical and physiological properties. Other potential areas of research include the use of CPCC as a tool for studying the function of specific enzymes and proteins in living systems, and the development of new therapeutic agents based on CPCC and its derivatives.
Conclusion
In conclusion, CPCC is a promising synthetic compound that has been extensively studied for its potential applications in scientific research. CPCC has unique biochemical and physiological effects, making it a valuable tool for studying the function of specific enzymes and proteins in living systems. While CPCC has limitations, its potential applications in research make it a promising candidate for future studies.
Métodos De Síntesis
CPCC can be synthesized through a multistep process involving the reaction of various chemical reagents. The exact synthesis method varies depending on the specific research application, but typically involves the use of organic solvents and specialized laboratory equipment.
Aplicaciones Científicas De Investigación
CPCC has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CPCC as a tool for studying the mechanism of action of various biochemical pathways. CPCC has been shown to selectively target specific enzymes and proteins, making it a valuable tool for studying the function of these molecules in living systems.
Propiedades
IUPAC Name |
1-(4-cyanophenyl)-N,N-bis(prop-2-enyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-11-19(12-4-2)16(20)17(9-10-17)15-7-5-14(13-18)6-8-15/h3-8H,1-2,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSYDKDALHWXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1(CC1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678974.png)

![4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline](/img/structure/B7678978.png)
![5-Chloro-2-[(3-methoxy-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7678980.png)
![[4-Hydroxy-4-(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678985.png)

![4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B7679005.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2,3-dihydroxybenzamide](/img/structure/B7679015.png)
![6-bromo-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B7679016.png)
![3-[(2,6-Dimethylpyridin-3-yl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679021.png)
![(2S)-2-amino-4-methylsulfanyl-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)butan-1-one;hydrochloride](/img/structure/B7679028.png)


